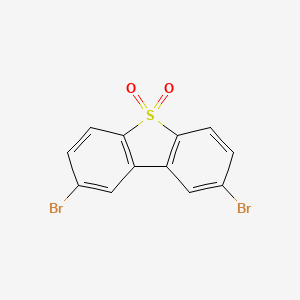

2,8-Dibromodibenzothiophene 5,5-dioxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,8-dibromodibenzothiophene 5,5-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2O2S/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)17(11,15)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGCKZCEDNBNMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(S2(=O)=O)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Analysis of 2,8-Dibromodibenzothiophene 5,5-dioxide

This guide provides a detailed exploration of the spectral characteristics of 2,8-dibromodibenzothiophene 5,5-dioxide (CAS No: 40307-15-1), a key building block in the development of advanced organic electronic materials. Designed for researchers and professionals in organic synthesis and materials science, this document synthesizes theoretical principles with practical, field-proven insights into the analytical techniques used for its characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction and Significance

This compound is a tricyclic aromatic compound featuring a central thiophene ring oxidized to the sulfone state, flanked by two brominated benzene rings. The presence of the electron-withdrawing sulfone group and the bromine atoms significantly lowers the energy levels of the molecule's frontier molecular orbitals (HOMO/LUMO), making it an excellent electron-accepting core for various applications.[1] Its true value lies in the reactivity of the two bromine atoms, which serve as versatile handles for constructing more complex molecular architectures via transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings.[1] This reactivity has positioned the compound as a foundational intermediate for synthesizing materials used in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[1][2]

Accurate structural confirmation and purity assessment are paramount for its successful application in high-performance electronic devices. This guide delves into the expected spectral data that validates the molecular structure of this important intermediate.

Synthesis and Structural Confirmation

The preparation of this compound is a well-established two-step process that begins with the parent heterocycle, dibenzothiophene.

Synthesis Protocol

The synthesis workflow is a logical progression from a commercially available starting material to the final, oxidized product. The causality is clear: first, the aromatic core is functionalized with bromine, creating the reactive sites for future modifications. Second, the electronic nature of the core is tuned by oxidizing the sulfur atom to a sulfone.

Step 1: Electrophilic Bromination of Dibenzothiophene. The most common method involves the direct bromination of dibenzothiophene.[1] This reaction proceeds via electrophilic aromatic substitution, where elemental bromine (Br₂) is introduced in a suitable solvent, such as chloroform. The sulfur atom directs the substitution to the 2 and 8 positions, yielding 2,8-dibromodibenzothiophene.[1][2]

Step 2: Oxidation to the Sulfone. The sulfide in 2,8-dibromodibenzothiophene is then oxidized. A common and effective oxidizing agent for this transformation is hydrogen peroxide (H₂O₂) in a solvent like acetic acid.[1][2] This step converts the sulfur atom to the sulfone (S,S-dioxide), which is crucial for enhancing the material's electron-accepting properties.[1]

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis process.

Caption: Numbering scheme for NMR signal assignment.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an essential technique for identifying the functional groups within a molecule. The experimental protocol involves preparing a sample, typically as a KBr pellet due to the compound's solid nature, and acquiring the spectrum. The key diagnostic peaks confirm the presence of the sulfone group and the aromatic system.

Key IR Absorptions

The vibrational modes of the S=O bonds are highly characteristic and provide definitive evidence of the oxidation state of the sulfur atom.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3100 - 3000 | C-H Stretch | Aromatic C-H | Confirms the presence of the aromatic rings. |

| ~1320 - 1300 | Asymmetric SO₂ Stretch | Sulfone (O=S=O) | Strong, characteristic peak confirming the dioxide structure. [3] |

| ~1160 - 1140 | Symmetric SO₂ Stretch | Sulfone (O=S=O) | Strong, characteristic peak confirming the dioxide structure. [3] |

| ~1600 - 1450 | C=C Stretch | Aromatic Ring | Multiple bands indicating the aromatic skeleton. |

| ~1100 - 1000 | C-Br Stretch | Aryl Bromide | Confirms the presence of bromine on the aromatic rings. |

| ~900 - 675 | C-H Bend (out-of-plane) | Aromatic C-H | Bending patterns can give information on substitution. |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural confirmation. Given the molecular formula C₁₂H₆Br₂O₂S, the exact mass can be calculated, which is a critical validation point.

Molecular Ion and Isotopic Pattern

The presence of two bromine atoms imparts a highly characteristic isotopic pattern to the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio.

-

Calculated Molecular Weight: 374.05 g/mol

-

Expected Isotopic Cluster:

-

M⁺: (C₁₂H₆⁷⁹Br₂O₂S) - Relative Intensity ~100%

-

[M+2]⁺: (C₁₂H₆⁷⁹Br⁸¹BrO₂S) - Relative Intensity ~98%

-

[M+4]⁺: (C₁₂H₆⁸¹Br₂O₂S) - Relative Intensity ~24%

-

This distinctive 1:2:1 (approximate) triplet is a definitive signature for a dibrominated compound.

Predicted Fragmentation Pathway

In electron ionization (EI) mass spectrometry, the molecular ion will undergo fragmentation. For halogenated aromatic compounds, the loss of a halogen is a common and significant degradation path.

Caption: Predicted major fragmentation routes for the title compound in EI-MS.

-

Loss of a Bromine Radical (-Br•): This is often a highly favorable fragmentation for aryl bromides, leading to a cation at [M-79]⁺ and [M-81]⁺.

-

Loss of Sulfur Dioxide (-SO₂): The expulsion of a stable neutral molecule like SO₂ is a common pathway for aromatic sulfones, resulting in a dibromobiphenylene radical cation.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. NMR spectroscopy validates the precise arrangement and chemical environment of the hydrogen and carbon atoms, reflecting the molecule's symmetry. IR spectroscopy provides definitive proof of the critical sulfone functional group through its strong, characteristic stretching vibrations. Finally, mass spectrometry confirms the elemental composition via the molecular weight and the presence of two bromine atoms through the signature isotopic pattern. Together, these analytical methods form a self-validating system, ensuring the material's identity and purity for its application in the demanding field of organic electronics.

References

-

Chen, G. et al. (2017). Synthesis and optical and electrochemical properties of water-soluble cationic fluorophores based on bispyridinium and dibenzothiophene-S,S-dioxide. New Journal of Chemistry, 41, 1696-1703. Available at: [Link]

-

Jeong, S. et al. (2011). Dibenzothiophene derivatives as host materials for high efficiency in deep blue phosphorescent organic light emitting diodes. Journal of Materials Chemistry, 21, 14604-14609. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Reactivity of 2,8-Dibromodibenzothiophene: A Foundation for Organic Electronics. Available at: [Link]

-

PubChem. (n.d.). Dibenzothiophene. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 2,8-Dibromodibenzothiophene. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). Dibenzothiophene 5,5-dioxide. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2010). FT-IR liquid spectra of mixture 8. Peaks of benzothiophene and... Available at: [Link]

Sources

An In-Depth Technical Guide on the Electronic Properties of the Dibenzothiophene 5,5-Dioxide Core Structure

Audience: Researchers, scientists, and drug development professionals.

Abstract

The dibenzothiophene 5,5-dioxide core is a prominent heterocyclic scaffold in the design of advanced organic materials. Its unique electronic properties, stemming from the potent electron-withdrawing sulfonyl group, have positioned it as a critical building block in the development of organic semiconductors for a variety of optoelectronic applications. This technical guide provides a comprehensive overview of the synthesis, fundamental electronic characteristics, and applications of the dibenzothiophene 5,5-dioxide core, offering valuable insights for researchers in materials science and related fields.

PART 1: Core Structure and Synthesis

The foundational structure of dibenzothiophene consists of two benzene rings fused to a central thiophene ring. The key to unlocking its desirable electronic properties lies in the oxidation of the sulfur atom to a sulfonyl group (SO₂), yielding dibenzothiophene 5,5-dioxide. This transformation dramatically alters the electronic nature of the molecule, converting the otherwise electron-rich thiophene moiety into a powerful electron-accepting unit.[1] This structural modification is the cornerstone of its utility in organic electronics.[2]

Synthetic Protocol: Oxidation of Dibenzothiophene

The most prevalent and straightforward method for the preparation of dibenzothiophene 5,5-dioxide is the direct oxidation of dibenzothiophene.

Objective: To synthesize dibenzothiophene 5,5-dioxide via oxidation.

Materials:

-

Dibenzothiophene

-

An oxidizing agent (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), or chromium trioxide)[3]

-

An appropriate solvent (e.g., glacial acetic acid for H₂O₂, or a chlorinated solvent for mCPBA)

-

Standard laboratory glassware for reflux and filtration

Step-by-Step Methodology:

-

Dissolution: Dissolve the starting material, dibenzothiophene, in a suitable solvent within a round-bottom flask.

-

Oxidant Addition: Carefully introduce the chosen oxidizing agent to the solution. The reaction may be exothermic and require controlled addition.

-

Reaction: Heat the mixture to reflux for a duration determined by the specific oxidant and solvent system, typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Isolation: Upon completion, the product often precipitates from the reaction mixture upon cooling. The solid is then collected by vacuum filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate-hexane, or by silica gel column chromatography to yield the pure, colorless solid dibenzothiophene 5,5-dioxide.[3]

Caption: A simplified workflow for the synthesis of dibenzothiophene 5,5-dioxide.

PART 2: Fundamental Electronic Properties

The introduction of the sulfonyl group profoundly influences the electronic landscape of the dibenzothiophene core, leading to properties that are highly advantageous for electronic device applications.

Frontier Molecular Orbitals (HOMO and LUMO)

The defining electronic feature of dibenzothiophene 5,5-dioxide is the significant stabilization of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The potent electron-withdrawing nature of the sulfonyl group lowers these energy levels, which has several important consequences:

-

High Electron Affinity: The low-lying LUMO level facilitates efficient electron injection from common electrode materials, a critical requirement for n-type organic semiconductors.

-

High Ionization Potential: The deep HOMO level imparts excellent oxidative stability to the molecule, contributing to the operational longevity of devices incorporating this core.

| Molecule | HOMO (eV) | LUMO (eV) |

| Dibenzothiophene | ~ -5.4 | ~ -1.8 |

| Dibenzothiophene 5,5-dioxide | ~ -6.2 | ~ -2.9 |

Table 1: Representative Frontier Molecular Orbital Energy Levels. Note: Exact values can vary depending on the computational method or experimental technique used.

Charge Transport Characteristics

Dibenzothiophene 5,5-dioxide and its derivatives are renowned for their excellent electron-transporting (n-type) properties.[4] The rigid, planar structure of the core promotes favorable intermolecular π-π stacking in the solid state, creating efficient pathways for charge carriers to move between molecules. The electron mobility of materials based on this core can be substantial, with some derivatives exhibiting values as high as 0.17 cm² V⁻¹ s⁻¹.[5] This makes them highly suitable for use as the active material in n-type organic field-effect transistors (OFETs).

PART 3: Applications in Organic Electronics and Beyond

The unique electronic profile of the dibenzothiophene 5,5-dioxide core has led to its successful implementation in a range of electronic and optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, materials incorporating the dibenzothiophene 5,5-dioxide unit are frequently employed as:

-

Electron-Transporting Layer (ETL) Materials: Their high electron mobility and well-matched LUMO levels facilitate the efficient transport of electrons from the cathode to the emissive layer.

-

Host Materials for Phosphorescent Emitters: The high triplet energy of the dibenzothiophene 5,5-dioxide core (around 2.95 eV for some derivatives) is crucial for confining the triplet excitons on the phosphorescent guest molecules, thereby enabling high-efficiency light emission.[4]

Caption: The role of dibenzothiophene 5,5-dioxide in a typical OLED device stack.

Organic Field-Effect Transistors (OFETs)

The inherent n-type semiconductor behavior of dibenzothiophene 5,5-dioxide derivatives makes them prime candidates for the active channel material in OFETs.[5] The development of high-performance, air-stable n-type OFETs is a critical area of research for the realization of complementary logic circuits, which are the foundation of modern electronics.

Other Applications

Beyond mainstream organic electronics, the dibenzothiophene 5,5-dioxide core is also explored in:

-

Photovoltaic Devices: Its electron-accepting nature can be harnessed in the design of acceptor materials for organic solar cells.[2]

-

Sensors: The electronic properties of materials based on this core can be modulated by the presence of specific analytes, opening up possibilities for chemical sensing applications.

-

Pharmaceuticals and Specialty Chemicals: It serves as a key intermediate in the synthesis of more complex molecules in these industries.[2]

Conclusion

The dibenzothiophene 5,5-dioxide core stands as a testament to the power of synthetic chemistry in tuning the electronic properties of organic molecules. Its robust nature, coupled with its strong electron-accepting character, has solidified its position as a versatile and high-performance building block in materials science. Future research will undoubtedly continue to uncover new derivatives with even more impressive properties, further expanding the applications of this remarkable molecular scaffold.

References

-

Chem-Impex. (n.d.). Dibenzothiophene 5,5-dioxide. Retrieved from [Link]

-

Yuan, Y., et al. (2018). Synthesis and Charge-Transporting Properties of Dibenzothiphene Dioxide-Based Polysiloxanes. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Dibenzothiophene 5,5‐Dioxide. Retrieved from [Link]

-

Wikipedia. (n.d.). Dibenzothiophene. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Dibenzothiophene sulfone-based n-type emissive organic semiconductor. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Dibenzothiophene – Knowledge and References. Retrieved from [Link]

Sources

- 1. Dibenzothiophene - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Charge-Transporting Properties of Dibenzothiphene Dioxide-Based Polysiloxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dibenzothiophene sulfone-based n-type emissive organic semiconductor - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of High-Performance Hole Transport Materials from Dibenzothiophene S,S-Dioxide: An Application Note and Protocol

Introduction: The Role of Dibenzothiophene S,S-Dioxide in Advancing Hole Transport Materials

The rapid evolution of organic electronics, particularly in the fields of perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), has underscored the critical need for efficient and stable hole transport materials (HTMs).[1] Dibenzothiophene S,S-dioxide has emerged as a privileged scaffold in the design of next-generation HTMs. Its rigid, planar structure facilitates intermolecular π-π stacking, which is conducive to efficient charge transport. The potent electron-withdrawing nature of the S,S-dioxide moiety allows for tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing charge injection and extraction in electronic devices. Furthermore, the dibenzothiophene S,S-dioxide core imparts excellent thermal and morphological stability to the resulting HTMs, addressing a key bottleneck in the long-term operational stability of organic electronic devices.

This application note provides a comprehensive guide to the synthesis, purification, and characterization of a representative high-performance HTM based on the dibenzothiophene S,S-dioxide core, herein referred to as DBT-TPA-SO2 . This molecule features triphenylamine (TPA) donor units attached to the 2 and 8 positions of the dibenzothiophene S,S-dioxide core, creating a donor-acceptor-donor (D-A-D) architecture that has proven effective in achieving high power conversion efficiencies (PCEs) in PSCs.[1] We present detailed, field-proven protocols for each synthetic step, explain the underlying chemical principles, and provide a thorough guide to the characterization techniques necessary to validate the material's quality and performance.

Synthetic Strategy: A Stepwise Approach to DBT-TPA-SO2

The synthesis of DBT-TPA-SO2 is a multi-step process that begins with the commercially available dibenzothiophene. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for DBT-TPA-SO2.

Part 1: Synthesis of 2,8-Dibromodibenzothiophene

The first step involves the regioselective bromination of dibenzothiophene at the 2 and 8 positions. These positions are electronically activated for electrophilic aromatic substitution.

Protocol 1: Bromination of Dibenzothiophene

-

Materials:

-

Dibenzothiophene (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.2 eq)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve dibenzothiophene in DMF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add NBS portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Pour the reaction mixture into a beaker containing ice-water. A precipitate will form.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., toluene/ethanol) to afford 2,8-dibromodibenzothiophene as a white crystalline solid.

-

-

Causality: The use of NBS in DMF is a common and effective method for the bromination of aromatic compounds. The reaction is typically carried out at a low temperature to control the regioselectivity and minimize the formation of polybrominated byproducts.

Part 2: Oxidation to 2,8-Dibromodibenzothiophene S,S-dioxide

The sulfide core is then oxidized to the corresponding sulfone. This step is critical as it transforms the electron-donating sulfide into a potent electron-withdrawing sulfone, which is essential for the desired electronic properties of the HTM.

Protocol 2: Oxidation of 2,8-Dibromodibenzothiophene

-

Materials:

-

2,8-Dibromodibenzothiophene (1.0 eq)

-

m-Chloroperoxybenzoic acid (m-CPBA) (2.5 eq)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve 2,8-dibromodibenzothiophene in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA portion-wise over 1 hour, ensuring the temperature remains below 5 °C. The reaction is exothermic.

-

After the addition, allow the reaction to stir at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate (to quench excess m-CPBA) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 2,8-dibromodibenzothiophene S,S-dioxide as a white solid.

-

-

Causality: m-CPBA is a powerful and selective oxidizing agent commonly used for the oxidation of sulfides to sulfones. Using a slight excess of m-CPBA ensures the complete conversion of the starting material. The aqueous workup is necessary to remove the m-chlorobenzoic acid byproduct and any unreacted m-CPBA.

Part 3: Functionalization via Suzuki-Miyaura Coupling

The final step in the synthesis of DBT-TPA-SO2 is the introduction of the triphenylamine donor groups via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms new carbon-carbon bonds between the dibrominated core and the TPA units.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 3: Double Suzuki-Miyaura Coupling

-

Materials:

-

2,8-Dibromodibenzothiophene S,S-dioxide (1.0 eq)

-

N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (TPA-boronic ester) (2.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq)

-

Potassium carbonate (K₂CO₃) (4.0 eq)

-

Toluene

-

Ethanol

-

Water

-

-

Procedure:

-

In a Schlenk flask, combine 2,8-dibromodibenzothiophene S,S-dioxide, TPA-boronic ester, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene, ethanol, and water in a 4:1:1 ratio.

-

Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously overnight.

-

Monitor the reaction by TLC until the starting material is no longer visible.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to obtain DBT-TPA-SO2 as a pure solid.

-

-

Causality: The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction. Pd(PPh₃)₄ is a commonly used and effective catalyst for this transformation. The base (K₂CO₃) is essential for the transmetalation step in the catalytic cycle. A mixed solvent system of toluene, ethanol, and water is often employed to ensure the solubility of both the organic and inorganic reagents.

Characterization and Quality Control

Thorough characterization of the synthesized DBT-TPA-SO2 is crucial to ensure its purity and to understand its physicochemical properties, which directly impact its performance as an HTM.

| Technique | Purpose | Expected Outcome for DBT-TPA-SO2 |

| ¹H and ¹³C NMR | Structural elucidation and purity assessment. | The spectra should be consistent with the proposed molecular structure, showing the correct chemical shifts, integrations, and coupling patterns for all protons and carbons. The absence of impurity peaks is critical. |

| Mass Spectrometry | Confirmation of molecular weight. | The mass spectrum should show a molecular ion peak corresponding to the calculated exact mass of DBT-TPA-SO2. |

| Thermal Analysis (TGA/DSC) | Evaluation of thermal stability and glass transition temperature (Tg). | TGA should indicate a high decomposition temperature (Td), typically above 350 °C, signifying excellent thermal stability. DSC should reveal a high glass transition temperature, which is important for maintaining a stable amorphous film in devices. |

| UV-Vis Spectroscopy | Determination of the optical bandgap. | The absorption spectrum will show characteristic absorption bands. The onset of the absorption can be used to calculate the optical bandgap. |

| Cyclic Voltammetry (CV) | Determination of HOMO and LUMO energy levels. | The oxidation and reduction potentials obtained from CV are used to calculate the HOMO and LUMO energy levels, which are critical for assessing the energy level alignment with the perovskite layer in a solar cell. |

| Hole Mobility Measurement | Quantification of charge transport capability. | Techniques like the space-charge-limited current (SCLC) method can be used to measure the hole mobility. For high-performance HTMs, mobilities in the range of 10⁻⁴ to 10⁻³ cm²V⁻¹s⁻¹ are desirable.[1] |

Performance in Perovskite Solar Cells

The ultimate validation of a newly synthesized HTM is its performance in a device. When incorporated into a p-i-n perovskite solar cell, a high-quality dibenzothiophene S,S-dioxide-based HTM like TPA-SO2 has been shown to achieve a power conversion efficiency (PCE) of up to 22.08%.[1] Furthermore, unencapsulated devices based on TPA-SO2 have demonstrated excellent long-term stability, maintaining 85% of their initial PCE after 1200 hours of storage in a nitrogen atmosphere.[1]

| Device Parameter | Reported Value for a TPA-SO2 based device [1] |

| Power Conversion Efficiency (PCE) | 22.08% |

| Open-Circuit Voltage (Voc) | |

| Short-Circuit Current (Jsc) | |

| Fill Factor (FF) | |

| Hole Mobility | 2.31 x 10⁻³ cm² v⁻¹ s⁻¹ |

(Note: Specific Voc, Jsc, and FF values would be reported in the primary literature for the specific device architecture.)

Conclusion

The dibenzothiophene S,S-dioxide core is a versatile and powerful building block for the design of high-performance hole transport materials. The synthetic route outlined in this application note, involving bromination, oxidation, and Suzuki-Miyaura coupling, provides a reliable and scalable method for producing these advanced materials. The resulting HTMs exhibit excellent thermal stability, appropriate energy levels, and high hole mobility, leading to highly efficient and stable perovskite solar cells. The detailed protocols and characterization guidelines provided herein are intended to enable researchers and drug development professionals to successfully synthesize and evaluate this promising class of materials for a wide range of organic electronic applications.

References

-

Zhou, J., et al. (2024). Dibenzothiophene S, S-Dioxide-Containing Dipolar Molecules As Efficient Hole-Transport Materials for p-i-n Perovskite Solar Cells. ACS Applied Materials & Interfaces. [Link]

-

Zhou, J., et al. (2024). Dibenzothiophene S, S-Dioxide-Containing Dipolar Molecules As Efficient Hole-Transport Materials for p-i-n Perovskite Solar Cells. PubMed. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Synthesis and Reactivity of 2,8-Dibromodibenzothiophene: A Foundation for Organic Electronics. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

-

Hartwig, J. F. (2010). Evolution of Palladium-Catalyzed Amination Reactions. Accounts of Chemical Research. [Link]

-

Sanzone, A., et al. (2017). Suzuki-Miyaura micellar Cross-Coupling in water, at room temperature. University of Milano-Bicocca. [Link]

-

Dirhodium C–H Functionalization of Hole-Transport Materials. PubMed Central. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Polymerization of 2,8-Dibromodibenzothiophene 5,5-dioxide Derivatives

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis of conjugated polymers based on dibenzothiophene S,S-dioxide, a critical electron-deficient building block for advanced organic electronic materials. We delve into the mechanistic underpinnings of the Suzuki-Miyaura cross-coupling polymerization, offer step-by-step experimental procedures, and provide critical insights into catalyst selection, reaction optimization, and troubleshooting. This document is intended for researchers and professionals in materials science, organic chemistry, and drug development who are engaged in the synthesis of novel conjugated polymers for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photocatalysis.

Introduction: The Significance of Poly(dibenzothiophene S,S-dioxide)s

Dibenzothiophene S,S-dioxide is a highly valuable heterocyclic building block in the design of high-performance conjugated polymers. The oxidation of the sulfur atom to the sulfone state significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels, imparting strong electron-accepting characteristics to the molecule.[1] This makes polymers incorporating this unit ideal for a range of optoelectronic applications, including as electron transport materials or as hosts for phosphorescent dyes in OLEDs.[2]

Furthermore, these polymers have demonstrated significant potential in photocatalysis, particularly for hydrogen production from water under visible light irradiation.[3][4][5][6] The robust chemical and thermal stability, coupled with the tunable electronic properties achieved through copolymerization, makes poly(dibenzothiophene S,S-dioxide) derivatives a versatile platform for materials innovation.[2][7] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for synthesizing these polymers, offering high functional group tolerance and control over the polymer structure.[4][8][9]

The Suzuki-Miyaura Polymerization Mechanism

The Suzuki-Miyaura polymerization is a type of cross-coupling reaction that forms carbon-carbon bonds between an organoboron species (like a boronic acid or ester) and an organohalide.[10] The reaction is catalyzed by a palladium(0) complex and proceeds via a well-established catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing the polymerization.

The generally accepted mechanism involves three key steps:[10]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, the dibromo-monomer), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

-

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming a new carbon-carbon bond, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Core Reagents and Experimental Considerations

The success of the polymerization is highly dependent on the quality of the reagents and the precise control of reaction conditions.

Monomers

-

2,8-Dibromodibenzothiophene 5,5-dioxide: This is the key dibromo monomer. Its synthesis typically starts with the bromination of dibenzothiophene, followed by oxidation of the sulfur atom using an agent like hydrogen peroxide.[1][2] Purity is paramount; residual mono-brominated species or other impurities can act as chain terminators, limiting the final molecular weight of the polymer.

-

Diboronic Comonomer: This is the coupling partner. A wide variety of aryl diboronic acids or, more commonly, diboronic esters (e.g., pinacol esters) can be used. The choice of comonomer is the primary way to tune the optoelectronic properties of the final polymer. The stoichiometry between the dibromo and diboronic monomers must be as close to 1:1 as possible to achieve high molecular weights.

Catalyst System

-

Palladium Precursor: A variety of Pd(0) and Pd(II) sources can be used, as the Pd(II) is reduced in situ to the active Pd(0) species. Common choices include:

-

Ligands: The ligand stabilizes the palladium center and modulates its reactivity. The choice of ligand is critical and can significantly influence reaction rates and the ability to couple challenging substrates.[13] For Suzuki polymerizations, bulky, electron-rich phosphine ligands are often preferred.[13][14]

Base and Solvent

-

Base: An inorganic base is required to activate the boronic ester for transmetalation. The choice of base can affect solubility and reaction rate.

-

Solvent: A two-phase solvent system is often employed, typically an organic solvent to dissolve the monomers and polymer, and an aqueous phase for the base.

Detailed Polymerization Protocol

This protocol describes a general procedure for the Suzuki-Miyaura polymerization of this compound with an aryl diboronic acid pinacol ester.

Materials and Equipment

-

Monomers: this compound and an equimolar amount of a suitable aryl diboronic acid pinacol ester.

-

Catalyst: Pd₂(dba)₃ (1-2 mol%)

-

Ligand: Tri(o-tolyl)phosphine (4-8 mol%)

-

Base: Anhydrous Potassium Carbonate (K₂CO₃)

-

Solvent: Anhydrous, degassed Toluene

-

Phase Transfer Catalyst (Optional): Aliquat 336

-

Glassware: Schlenk flask or three-neck round-bottom flask, condenser, magnetic stirrer, heating mantle.

-

Inert Atmosphere: Argon or Nitrogen line.

Step-by-Step Procedure

-

Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C) overnight and assembled hot under a stream of inert gas to exclude moisture and oxygen.

-

Reagent Loading: To the reaction flask, add this compound (1.0 eq), the aryl diboronic ester (1.0 eq), the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 eq), and the phosphine ligand (0.04-0.08 eq).

-

Solvent Addition and Degassing: Add anhydrous toluene via cannula. The mixture should be thoroughly degassed by bubbling argon through the solution for at least 20-30 minutes.

-

Base Addition: Prepare a 2 M aqueous solution of K₂CO₃ and degas it separately for 20-30 minutes. Add the base solution (approx. 3-4 equivalents per mole of monomer) to the reaction mixture via syringe. If using a phase transfer catalyst, it can be added at this stage.

-

Reaction: Heat the mixture to reflux (typically 90-110 °C for toluene) with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to track the increase in molecular weight. Polymerization times can range from 24 to 72 hours.

-

End-capping (Optional but Recommended): To ensure stable end-groups, after the desired molecular weight is reached, small amounts of phenylboronic acid (to cap halide ends) and bromobenzene (to cap boronic ester ends) can be added, and the reaction stirred for another 4-6 hours.

-

Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water (2x) and brine (1x).

-

Precipitation: Concentrate the organic solution and precipitate the polymer by slowly adding it to a large volume of a non-solvent like methanol with vigorous stirring.

-

Collection and Initial Drying: Collect the precipitated polymer by filtration and wash it with methanol. Dry the polymer under vacuum.

-

Purification (Soxhlet Extraction): The crude polymer should be purified to remove oligomers and residual catalyst. This is effectively done using a Soxhlet apparatus. Sequentially extract the polymer with methanol, acetone, and hexane to remove low molecular weight fractions. Finally, extract with a good solvent for the polymer (e.g., chloroform or chlorobenzene) to collect the pure product.

-

Final Product: Precipitate the purified polymer from the collection solvent into methanol again, filter, and dry under high vacuum to a constant weight.

Characterization

-

Molecular Weight: Determined by Gel Permeation Chromatography (GPC) against polystyrene standards.

-

Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Optical Properties: Investigated using UV-Visible and Photoluminescence spectroscopy.

-

Thermal Properties: Assessed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Molecular Weight | 1. Impure monomers or incorrect stoichiometry. 2. Inefficient catalyst or catalyst deactivation (O₂ presence). 3. Reaction time too short. | 1. Re-purify monomers; ensure precise 1:1 molar ratio. 2. Use fresh catalyst/ligands; ensure rigorous degassing of all reagents and solvents.[15] 3. Extend reaction time and monitor by GPC. |

| No Reaction or Very Slow Reaction | 1. Inactive catalyst system. 2. Insufficiently strong or poorly soluble base. 3. Low reaction temperature. | 1. Switch to a more active catalyst system (e.g., a Buchwald precatalyst/ligand).[14] 2. Try a different base (e.g., K₃PO₄, CsF); add a phase transfer catalyst (e.g., Aliquat 336). 3. Ensure the reaction is at a sufficient reflux temperature. |

| Insoluble Polymer Forms | 1. Polymer has poor solubility in the reaction solvent. 2. Very high molecular weight achieved. | 1. Switch to a higher-boiling point solvent (e.g., xylene, dichlorobenzene).[17] 2. This may be desirable; consider this when planning purification. |

| Deboronation of Monomer | Boronic ester group is cleaved before it can couple. | 1. Use a milder base (e.g., KF).[17] 2. Use more robust boronic esters (e.g., MIDA boronates).[14][18] 3. Avoid excessively long reaction times at high temperatures if possible. |

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Reactivity of 2,8-Dibromodibenzothiophene: A Foundation for Organic Electronics. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. Retrieved from [Link]

-

Yokoyama, A., et al. (2018). A Rational Design of Highly Controlled Suzuki–Miyaura Catalyst-Transfer Polycondensation for Precision Synthesis of Polythiophenes and Their Block Copolymers: Marriage of Palladacycle Precatalysts with MIDA-Boronates. Journal of the American Chemical Society. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Retrieved from [Link]

-

Mori, M., et al. (2011). Precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization. Macromolecular Rapid Communications. Retrieved from [Link]

-

Evstratenko, Y. N., et al. (n.d.). Suzuki–Miyaura catalyst-transfer polymerization: new mechanistic insights. RSC Publishing. Retrieved from [Link]

-

Sanzone, S., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. PubMed Central. Retrieved from [Link]

-

Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A high performance and low cost poly(dibenzothiophene-S,S-dioxide)@TiO2 composite with hydrogen evolution rate up to 51.5 mmol h−1 g−1. Retrieved from [Link]

-

ACS Publications. (2024). Dibenzothiophene-S,S-dioxide-Based Conjugated Polymers: All-in-One Two-Photon Fluorophore with ClO– Degradation for Photodynamic Anticancer Therapy. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

-

Lee, P. H., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Chemistry Portal. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: The Coupling Reactions of Aryl Halides and Phenols Catalyzed by Palladium and MOP-Type Ligands. Retrieved from [Link]

-

Dai, C., et al. (2018). Dibenzothiophene-S,S-Dioxide-Based Conjugated Polymers: Highly Efficient Photocatalyts for Hydrogen Production from Water under Visible Light. Small. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Versatile synthesis of functionalised dibenzothiophenes via Suzuki coupling and microwave-assisted ring closure. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization. Retrieved from [Link]

-

ACS Publications. (2021). A Case Study on a Soluble Dibenzothiophene-S,S-dioxide-Based Conjugated Polyelectrolyte for Photocatalytic Hydrogen Production: The Film versus the Bulk Material. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Dibenzothiophene‐S,S‐Dioxide‐Based Conjugated Polymers: Highly Efficient Photocatalyts for Hydrogen Production from Water under Visible Light. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (2020). Aqueous Palladium-Catalyzed Direct Arylation Polymerization of 2-Bromothiophene Derivatives. Retrieved from [Link]

-

ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

-

Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

-

MDPI. (n.d.). Palladium-Catalyzed Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium(II)-Catalyzed Synthesis of Dibenzothiophene Derivatives via the Cleavage of Carbon-Sulfur and Carbon-Hydrogen Bonds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. Retrieved from [Link]

-

MDPI. (n.d.). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Mechanochemical Suzuki polymerization for the synthesis of polyfluorenes. Retrieved from [Link]

-

R Discovery. (n.d.). Suzuki Polymerization Reaction Research Articles. Retrieved from [Link]

-

American Chemical Society. (2022). Mechanochemical Suzuki polymerization for the synthesis of soluble polyfluorenes. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. A high performance and low cost poly(dibenzothiophene-S,S-dioxide)@TiO2 composite with hydrogen evolution rate up to 51.5 mmol h−1 g−1 - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. Dibenzothiophene-S,S-Dioxide-Based Conjugated Polymers: Highly Efficient Photocatalyts for Hydrogen Production from Water under Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides [organic-chemistry.org]

- 13. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. reddit.com [reddit.com]

- 16. Precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Suzuki–Miyaura catalyst-transfer polymerization: new mechanistic insights - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Experimental protocol for functionalizing the 2 and 8 positions of dibenzothiophene dioxide

Application Notes & Protocols

Topic: Experimental Protocol for Regioselective Functionalization of the 2 and 8 Positions of Dibenzothiophene S,S-Dioxide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Dibenzothiophene S,S-Dioxide

Dibenzothiophene and its oxidized S,S-dioxide derivatives represent a class of privileged heterocyclic scaffolds. Their rigid, planar structures and unique electronic properties have led to their widespread application in materials science, particularly in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1] The dibenzothiophene S,S-dioxide core, with its strong electron-accepting nature, is an especially valuable building block for creating materials with tailored HOMO/LUMO energy levels and enhanced charge transport characteristics.[2]

Functionalization of the dibenzothiophene S,S-dioxide core, specifically at the 2 and 8 positions, is crucial for tuning its photophysical properties and for building extended π-conjugated systems. This application note provides two robust and reliable protocols for achieving this regioselective functionalization: a classic two-step sequence involving halogenation and subsequent cross-coupling, and a more modern, direct C-H activation approach.

Strategy 1: Halogenation Followed by Palladium-Catalyzed Cross-Coupling

This widely-used strategy leverages the inherent reactivity of the dibenzothiophene scaffold to first install "handles" at the 2 and 8 positions, which can then be used for a variety of subsequent transformations. The key advantage of this method is its reliability and the commercial availability of the key intermediate, 2,8-dibromodibenzothiophene.

Part A: Synthesis of the Key Intermediate: 2,8-Dibromodibenzothiophene S,S-Dioxide

The functionalization journey begins with the regioselective bromination of dibenzothiophene. The electron-rich nature of the sulfur atom directs electrophilic aromatic substitution to the positions para to the sulfide, namely the 2 and 8 positions.[3] Subsequent oxidation of the resulting 2,8-dibromodibenzothiophene to the corresponding sulfone is a straightforward process that activates the molecule for further applications and modifies its electronic properties.[2]

Caption: Workflow for the synthesis of the 2,8-dibromo S,S-dioxide intermediate.

Experimental Protocol: Synthesis of 2,8-Dibromodibenzothiophene S,S-Dioxide

-

Bromination: To a solution of dibenzothiophene (1.0 eq) in chloroform, add elemental bromine (2.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from ethanol to yield 2,8-dibromodibenzothiophene as a white crystalline solid.[2]

-

Oxidation: Dissolve the 2,8-dibromodibenzothiophene (1.0 eq) in glacial acetic acid.

-

Add hydrogen peroxide (30% aqueous solution, 5.0 eq) and heat the mixture at 80 °C for 6 hours.

-

Cool the reaction mixture to room temperature, and collect the resulting precipitate by filtration.

-

Wash the solid with water and then ethanol, and dry under vacuum to afford 2,8-dibromodibenzothiophene S,S-dioxide.[1]

| Reagent/Parameter | Molar Eq. | Typical Yield (%) | Purity (%) |

| Bromination | |||

| Dibenzothiophene | 1.0 | \multirow{2}{}{>90} | \multirow{2}{}{>98} |

| Bromine | 2.2 | ||

| Oxidation | |||

| 2,8-Dibromodibenzothiophene | 1.0 | \multirow{2}{}{>95} | \multirow{2}{}{>99} |

| Hydrogen Peroxide (30%) | 5.0 |

Part B: Functionalization via Suzuki-Miyaura Cross-Coupling

With the 2,8-dibromo derivative in hand, the versatile Suzuki-Miyaura cross-coupling reaction can be employed to introduce a wide array of functional groups.[4] This palladium-catalyzed reaction forms a new carbon-carbon bond between the dibenzothiophene core and an organoboron species, typically a boronic acid or a boronic ester.[5][6]

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2,8-Di(phenyl)dibenzothiophene S,S-Dioxide

-

To a degassed mixture of toluene and water (4:1), add 2,8-dibromodibenzothiophene S,S-dioxide (1.0 eq), phenylboronic acid (2.5 eq), and potassium carbonate (4.0 eq).

-

Bubble argon through the suspension for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 24 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2,8-di(phenyl)dibenzothiophene S,S-dioxide.

| Reagent/Parameter | Molar Eq. | Role |

| 2,8-Dibromodibenzothiophene S,S-dioxide | 1.0 | Electrophile |

| Phenylboronic Acid | 2.5 | Nucleophile |

| Pd(PPh₃)₄ | 0.05 | Catalyst |

| Potassium Carbonate | 4.0 | Base |

| Toluene/Water | - | Solvent |

| Typical Yield | \multicolumn{2}{c | }{75-90%} |

Strategy 2: Direct C-H Borylation

As an alternative to the halogenation-coupling sequence, direct C-H activation offers a more atom- and step-economical route to functionalized dibenzothiophene S,S-dioxides. Iridium-catalyzed C-H borylation has emerged as a powerful tool for converting inert C-H bonds into versatile C-B bonds, which can then be used in a variety of subsequent transformations.[7][8]

Protocol: Iridium-Catalyzed 2,8-Diborylation of Dibenzothiophene S,S-Dioxide

The electron-withdrawing sulfone group deactivates the aromatic rings, making C-H activation more challenging than on the parent dibenzothiophene. However, under appropriate conditions, iridium catalysts can selectively activate the C-H bonds at the 2 and 8 positions.

Caption: Workflow for the direct C-H borylation of dibenzothiophene S,S-dioxide.

Experimental Protocol: Synthesis of 2,8-Bis(pinacolato)boryldibenzothiophene S,S-Dioxide

-

In a glovebox, charge a screw-cap vial with dibenzothiophene S,S-dioxide (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 2.5 eq), [Ir(cod)OMe]₂ (0.03 eq), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 0.06 eq).

-

Add anhydrous cyclooctane as the solvent.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture at 100 °C for 48 hours.

-

Cool the reaction to room temperature and dilute with dichloromethane.

-

Filter the mixture through a short plug of silica gel, eluting with dichloromethane.

-

Remove the solvent under reduced pressure.

-

The crude product can often be used directly in the next step or further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

| Reagent/Parameter | Molar Eq. | Role |

| Dibenzothiophene S,S-dioxide | 1.0 | Substrate |

| Bis(pinacolato)diboron (B₂pin₂) | 2.5 | Boron Source |

| [Ir(cod)OMe]₂ | 0.03 | Catalyst Precursor |

| 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) | 0.06 | Ligand |

| Cyclooctane | - | Solvent |

| Typical Yield | \multicolumn{2}{c | }{60-75%} |

The resulting 2,8-diborylated product is a versatile intermediate that can readily undergo Suzuki-Miyaura cross-coupling with a wide range of aryl and heteroaryl halides, providing a modular and efficient route to diverse 2,8-disubstituted dibenzothiophene S,S-dioxides.

Conclusion

The functionalization of dibenzothiophene S,S-dioxide at the 2 and 8 positions is a critical step in the synthesis of advanced materials and complex organic molecules. This application note has detailed two effective and complementary strategies to achieve this transformation. The classic halogenation/cross-coupling approach offers high reliability and is suitable for large-scale synthesis, while the modern direct C-H borylation method provides a more efficient and atom-economical route. The choice of method will depend on the specific target molecule, available starting materials, and desired functional group tolerance. Both protocols provide a solid foundation for researchers to access a wide variety of novel 2,8-disubstituted dibenzothiophene S,S-dioxide derivatives for applications in materials science and beyond.

References

-

G. Chen et al., (2017). Synthesis and optical and electrochemical properties of water-soluble cationic fluorophores based on bispyridinium and dibenzothiophene-S,S-dioxide. New J. Chem., 41, 1696-1703. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Reactivity of 2,8-Dibromodibenzothiophene: A Foundation for Organic Electronics. Retrieved from [Link]

-

Wikipedia. (2023). Dibenzothiophene. In Wikipedia. Retrieved from [Link]

-

ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

-

ResearchGate. (2014). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Haloselenophenes: Synthesis of 2-Arylselenophenes, 2,5-Diarylselenophenes, and 2-Arylselenophenyl Ketones. [Link]

-

ResearchGate. (2015). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. [Link]

-

Mkhalid, I. A. I., et al. (2008). Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization. Tetrahedron, 64(26). [Link]

-

Larsen, M. A., & Hartwig, J. F. (2014). Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. Journal of the American Chemical Society, 136(11), 4287–4299. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. nbinno.com [nbinno.com]

- 3. Dibenzothiophene - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing debromination during functionalization of 2,8-Dibromodibenzothiophene 5,5-dioxide

Technical Support Center: Functionalization of 2,8-Dibromodibenzothiophene 5,5-dioxide

Welcome to our dedicated technical support center for the synthesis and functionalization of this compound. This resource is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of modifying this versatile, yet challenging, scaffold. Our goal is to provide you with in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome common hurdles, particularly the pervasive issue of debromination.

Troubleshooting Guide: Preventing Unwanted Debromination

Debromination is a frequent and frustrating side reaction during the functionalization of this compound, especially when employing organolithium-based methodologies. This guide addresses specific issues you might be encountering in your experiments and provides actionable solutions grounded in mechanistic principles.

Question 1: I'm attempting a monolithiation of this compound with n-BuLi followed by quenching with an electrophile, but I'm observing significant amounts of the mono-brominated, debrominated product. What is causing this, and how can I fix it?

This is a classic problem that arises from a combination of factors, including the reactivity of the organolithium reagent and the stability of the resulting aryl-lithium intermediate.

Root Cause Analysis:

-

Over-lithiation and Halogen Scrambling: The use of even a slight excess of n-BuLi, or poor temperature control, can lead to the formation of the 2,8-dilithio species. This highly reactive intermediate can then undergo halogen scrambling with the starting material or mono-lithiated species, leading to the formation of the debrominated product upon workup.

-

Proton Source Contamination: The mono-lithiated intermediate is highly basic and will readily react with any adventitious proton sources in your reaction mixture. This includes trace amounts of water in your solvent, on your glassware, or in your reagents.

Solutions & Protocols:

-

Strict Stoichiometric Control: Use precisely 1.0 equivalent of a freshly titrated n-BuLi solution. The sulfone group in the 5,5-dioxide starting material enhances the acidity of the protons at positions 4 and 6, but the bromines at 2 and 8 are the primary sites for lithium-halogen exchange.

-

Lower Reaction Temperature: Perform the lithiation at -78 °C (a dry ice/acetone bath). This temperature is critical for controlling the reactivity of n-BuLi and preventing side reactions. Some protocols even suggest temperatures as low as -100 °C for particularly sensitive electrophiles.

-

Inverse Addition: Instead of adding the n-BuLi to your substrate, try adding your substrate solution dropwise to the n-BuLi solution at -78 °C. This "inverse addition" ensures that the n-BuLi is never in excess locally, minimizing the risk of dilithiation.

-

Use of a Milder Lithiating Agent: Consider using a bulkier or less reactive organolithium reagent. For example, tert-butyllithium (t-BuLi) can sometimes offer higher selectivity due to its steric hindrance, though it is also more reactive and requires careful handling.

Question 2: I've tried monolithiation with n-BuLi and am still getting debromination. Are there alternative, non-lithiation methods for functionalizing the 2- and 8-positions?

Absolutely. While lithium-halogen exchange is a powerful tool, it's not the only option. Palladium-catalyzed cross-coupling reactions offer an excellent alternative that often avoids the issue of debromination altogether.

Recommended Alternative: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds. It involves the reaction of your aryl halide (this compound) with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Key Advantages:

-

High Functional Group Tolerance: Suzuki couplings are compatible with a wide range of functional groups, which might be sensitive to organolithium reagents.

-

No Strong Bases Required: The reaction typically uses milder bases like potassium carbonate or cesium fluoride, eliminating the risk of deprotonation-related side reactions.

-

Excellent Selectivity: By carefully controlling the stoichiometry of the boronic acid (using ~1.0 equivalent), you can achieve selective mono-arylation.

Experimental Protocol: Selective Mono-Arylation via Suzuki Coupling

-

To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.05 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

-

Add a suitable base, for example, K₂CO₃ (3.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, and perform a standard aqueous workup followed by purification via column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is the this compound scaffold so prone to debromination during lithiation?

The dibenzothiophene 5,5-dioxide core is an electron-deficient aromatic system due to the powerful electron-withdrawing nature of the sulfone group (-SO₂-). This electronic property makes the aryl-lithium intermediates formed during lithium-halogen exchange highly reactive and basic. If any proton source is available, even trace amounts of moisture, the lithiated species will be rapidly protonated, resulting in a debrominated product. Furthermore, the high reactivity can lead to over-reaction (dilithiation) and subsequent side reactions if conditions are not strictly controlled.

Q2: Can I use Grignard reagents for the functionalization of this compound?

While Grignard reagents (R-MgBr) are generally less reactive than organolithiums, their formation from this compound can be sluggish and often requires harsh conditions (e.g., elevated temperatures, activated magnesium). These conditions can promote side reactions. However, for certain applications, a magnesium-halogen exchange using reagents like i-PrMgCl·LiCl can be a viable and milder alternative to organolithiums for generating the Grignard reagent in situ at lower temperatures.

Q3: I need to perform a double functionalization at the 2- and 8-positions. What is the best strategy to avoid debromination?

For a double functionalization, you have a couple of robust options:

-

Double Lithiation: Use slightly more than 2.0 equivalents of n-BuLi at -78 °C to intentionally form the 2,8-dilithio species. Then, add at least 2.0 equivalents of your desired electrophile. It is crucial to ensure the complete consumption of the organolithium intermediates by the electrophile to prevent protonation during workup.

-

Double Suzuki Coupling: This is often the more reliable method. Use 2.2-2.5 equivalents of your desired boronic acid with a suitable palladium catalyst and base. The reaction is driven to completion by the stoichiometry of the coupling partner, and the risk of debromination is minimal.

Table 1: Comparison of Functionalization Methods

| Method | Key Reagents | Typical Temp. | Pros | Cons |

| Lithium-Halogen Exchange | n-BuLi or t-BuLi | -78 °C | Fast, versatile for many electrophiles | Prone to debromination, requires strict anhydrous conditions |

| Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst, Base | 80-100 °C | High functional group tolerance, low risk of debromination | Slower reaction times, requires a pre-functionalized coupling partner |

| Magnesium-Halogen Exchange | i-PrMgCl·LiCl | 0 °C to RT | Milder than organolithiums | Can be sluggish, may require specific reagents |

Visualizing the Workflow: Troubleshooting Debromination

The following diagram outlines a decision-making process for troubleshooting and preventing debromination during the functionalization of this compound.

Caption: A flowchart for troubleshooting debromination in functionalizing this compound.

References

-

Potter, M., et al. (2020). Synthesis of 2,8-Disubstituted Dibenzothiophene-S,S-dioxide Based Hole-Transporting Materials for Blue TADF Devices. Journal of Materials Chemistry C, 8(3), 903-911. [Link]

-

Gvasaliya, S. N., et al. (2022). Synthesis of Novel Dibenzothiophene-5,5-dioxide Derivatives as Potential Anticancer Agents. Russian Journal of Organic Chemistry, 58(4), 548-555. [Link]

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of Dibromodibenzothiophene Dioxide

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the cross-coupling of dibromodibenzothiophene dioxide. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of advanced molecular materials and pharmaceutical intermediates. Dibenzothiophene S,S-dioxide scaffolds are crucial building blocks for organic electronics and pharmacologically active agents, and their functionalization via cross-coupling reactions is a key synthetic step.[1][2] This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges and streamline your experimental workflow.

Part 1: Frequently Asked Questions (FAQs) - Catalyst & Reaction Optimization

This section addresses the foundational choices you'll make when setting up your cross-coupling reaction. Understanding the causality behind each selection is critical for success.

Q1: I am starting a new project with 2,8-dibromodibenzothiophene dioxide. What is the best "go-to" palladium catalyst to begin with?

A1: For a robust and reproducible starting point, we recommend using a modern palladium pre-catalyst rather than traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂/ligand mixtures.

-

Rationale: Pre-catalysts are air- and moisture-stable complexes that are engineered to efficiently generate the active, monoligated Pd(0) species in solution.[3] This ensures a consistent concentration of the active catalyst from the start, minimizing induction periods and reducing the likelihood of side reactions like catalyst decomposition (forming palladium black) or boronic acid degradation.[4]

-

Primary Recommendation: Start with a G3 or G4 Buchwald Pre-catalyst, such as XPhos Pd G3 . These are highly active and versatile for a wide range of heteroaromatic substrates.[5]

Q2: The literature shows dozens of phosphine ligands. How do I rationally choose one for my dibenzothiophene dioxide substrate?

A2: Ligand choice is arguably the most critical variable in a challenging cross-coupling reaction.[6][7] For heteroaromatic dihalides like dibromodibenzothiophene dioxide, the key is to use a ligand that accelerates the rate-limiting steps of the catalytic cycle: oxidative addition and reductive elimination.

-

Principle: Use bulky and electron-rich monodentate biaryl phosphine ligands.[3]

-

Electron-richness increases the electron density on the palladium center, which promotes the oxidative addition of the aryl bromide C-Br bond.[8]

-

Steric bulk facilitates the final reductive elimination step, which is often the rate-limiting step in the formation of sterically hindered biaryl products.[4]

-

-

Recommended Ligands to Screen:

-

SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl): An excellent general-purpose ligand known for high activity, especially with aryl chlorides and bromides.[5]

-

XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often provides superior results for sterically demanding substrates.[4]

-

RuPhos (dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active ligand that can succeed where others fail, particularly in sterically congested couplings.[3]

-

Q3: Which base and solvent system should I start with?

A3: The base and solvent work in concert to facilitate the crucial transmetalation step. The choice depends on substrate stability and solubility.

-

Base Selection: A moderately strong inorganic base is typically the best starting point.

-

Primary Choice: Finely ground potassium phosphate (K₃PO₄ ). It has good efficacy and is less harsh than organic bases, minimizing the risk of side reactions like protodeboronation.[9][10]

-

Alternatives: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also effective. Stronger bases like NaOH can accelerate the undesired degradation of the boronic acid.[9][11]

-

-

Solvent System: An anhydrous, polar aprotic solvent, often with a small amount of water, is standard.

-

Primary Choice: 1,4-Dioxane or Toluene with a small amount of water (e.g., 10:1 ratio). The water is essential to solubilize the inorganic base and facilitate the formation of the reactive boronate species.[10][12]

-

Alternatives: Tetrahydrofuran (THF)/H₂O can also be effective, though its lower boiling point limits the reaction temperature.[12] For substrates with poor solubility, DMF can be considered, but be aware it can sometimes interfere with the catalyst.[13]

-

Part 2: Troubleshooting Guide

Even with an optimized starting point, challenges can arise. This section provides a systematic approach to diagnosing and solving common experimental issues.

| Issue | Probable Cause(s) | Suggested Solutions & Rationale |

| Low or No Product Yield | 1. Inactive Catalyst System: The chosen Pd/ligand combination is not active enough for this specific substrate. 2. Poor Reagent Solubility: One or more components (substrate, base) are not sufficiently dissolved.[13] 3. Boronic Acid Degradation: The boronic acid is decomposing before it can couple (protodeboronation).[9] | 1. Screen Ligands: Test a panel of highly active ligands (e.g., SPhos, XPhos, RuPhos). A different ligand can dramatically alter reaction efficiency.[3][5] 2. Change Solvent: Switch to a solvent with better solubilizing power, such as toluene or DMF. Ensure vigorous stirring, especially with heterogeneous bases like K₃PO₄.[4][13] 3. Mitigate Deboronation: Switch to a milder base (K₃PO₄ or KF), lower the reaction temperature, or convert the boronic acid to a more stable pinacol boronate ester (Bpin).[9] |

| Significant Dehalogenation Byproduct | 1. Protic Impurities: Presence of excess water or other protic sources in the reaction. 2. Non-Optimal Catalyst: The catalyst system itself is promoting hydrodehalogenation over cross-coupling.[3] | 1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry reagents thoroughly before use.[3] 2. Modify Catalyst System: Try a different ligand. Some ligands are less prone to promoting this side reaction. Adding a co-catalyst is a more advanced but possible solution. |

| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid, forming a biaryl byproduct.[14] | 1. Improve Degassing: Use a more rigorous degassing method. Three freeze-pump-thaw cycles are superior to sparging with inert gas.[3] 2. Maintain Inert Atmosphere: Ensure a positive pressure of high-purity argon or nitrogen is maintained throughout the reaction setup and duration.[14] |

| Poor Reproducibility | 1. Inconsistent Reagent Quality: Variations in the purity of solvents, bases, or the boronic acid. 2. Inconsistent Inert Atmosphere: Variations in the efficiency of oxygen and moisture exclusion between runs.[3] | 1. Standardize Reagents: Use reagents from a single, reliable supplier. Finely grind solid bases like K₃PO₄ to ensure a consistent particle size and surface area.[8] 2. Standardize Procedure: Develop a strict, standardized protocol for setting up reactions, especially the degassing and inerting steps.[3] |

| Controlling Selectivity (Mono- vs. Di-substitution) | 1. Incorrect Stoichiometry: The ratio of boronic acid to the dibromo substrate dictates the product distribution.[15] | 1. For Mono-arylation: Use a slight excess of the dibromo substrate or a limiting amount of boronic acid (e.g., 0.9-1.1 equivalents). Monitor the reaction closely by TLC or LC-MS and stop it upon consumption of the boronic acid. 2. For Di-arylation: Use an excess of the boronic acid (e.g., 2.2-2.5 equivalents) and ensure the reaction goes to completion.[10][15] |

Visualizing the Process: Troubleshooting Workflow

Sources

- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Versatile synthesis of functionalised dibenzothiophenes via Suzuki coupling and microwave-assisted ring closure. | Semantic Scholar [semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]

- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 8. reddit.com [reddit.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Low Yields in Buchwald-Hartwig Reactions with Dibenzothiophene Substrates

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the unique challenges of achieving high yields in Buchwald-Hartwig amination reactions involving dibenzothiophene substrates. Our approach is grounded in mechanistic principles and field-proven experience to help you navigate the complexities of these powerful C-N bond-forming reactions.

Introduction: The Dibenzothiophene Challenge

The dibenzothiophene core is a privileged scaffold in medicinal chemistry and materials science. However, its successful functionalization via Buchwald-Hartwig amination is often hampered by the presence of the sulfur heteroatom, which can act as a poison to the palladium catalyst. This guide will equip you with the knowledge to overcome this and other potential hurdles.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with a dibenzothiophene substrate is giving me low to no yield. What is the most likely cause?